N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide is an organic compound that features a naphthalene ring system substituted with a benzyloxyethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(benzyloxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the carboxamide group can produce the corresponding amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and binding affinities.
Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-naphthyl ether: This compound shares the benzyloxy and naphthalene moieties but lacks the carboxamide group.
Naphthalene-1-carboxamide: This compound has the carboxamide group but lacks the benzyloxyethyl substitution.
Uniqueness
N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide is unique due to the combination of the benzyloxyethyl and carboxamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-phenylmethoxyethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H19NO2/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)21-13-14-23-15-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,21,22) |
InChI Key |
WMDNMZHHSDYISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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